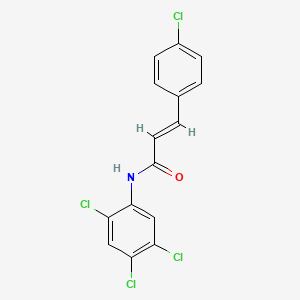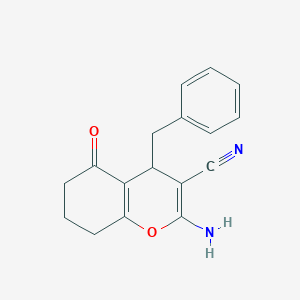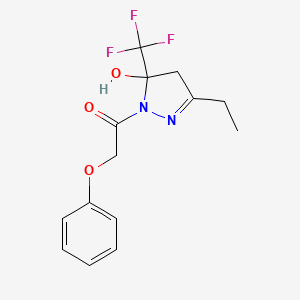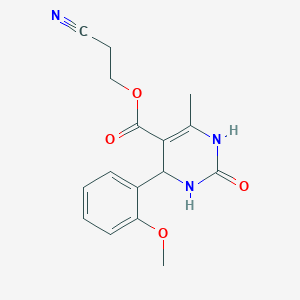
ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate, also known as EFV, is a synthetic compound that has been widely studied for its potential medical applications. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the reduction of inflammation. ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has also been shown to have antioxidant properties and to reduce oxidative stress in cells.
実験室実験の利点と制限
One advantage of using ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate in lab experiments is that it is a synthetic compound that can be easily produced and purified. Another advantage is that ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been extensively studied and its properties are well understood. One limitation of using ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate in lab experiments is that it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several directions for future research on ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential as a treatment for Alzheimer's disease, including its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate and its potential side effects.
合成法
Ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of ethyl 4-bromobutyrate with 2-furoic acid, which produces ethyl 4-(2-furoyl)butyrate. This intermediate is then reacted with N-tert-butoxycarbonyl-L-valine and piperazine to produce ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate.
科学的研究の応用
Ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been studied for its potential use in treating a variety of medical conditions, including cancer, Alzheimer's disease, and HIV/AIDS. In cancer research, ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to reduce the accumulation of amyloid beta peptides, which are believed to contribute to the development of the disease. In HIV/AIDS research, ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate has been shown to inhibit the replication of the virus and reduce viral load in infected individuals.
特性
IUPAC Name |
ethyl 4-[2-(furan-2-carbonylamino)-3-methylbutanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-4-24-17(23)20-9-7-19(8-10-20)16(22)14(12(2)3)18-15(21)13-6-5-11-25-13/h5-6,11-12,14H,4,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMKILYMYGFFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C(C)C)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(N-2-furoylvalyl)-1-piperazinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)




![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)

